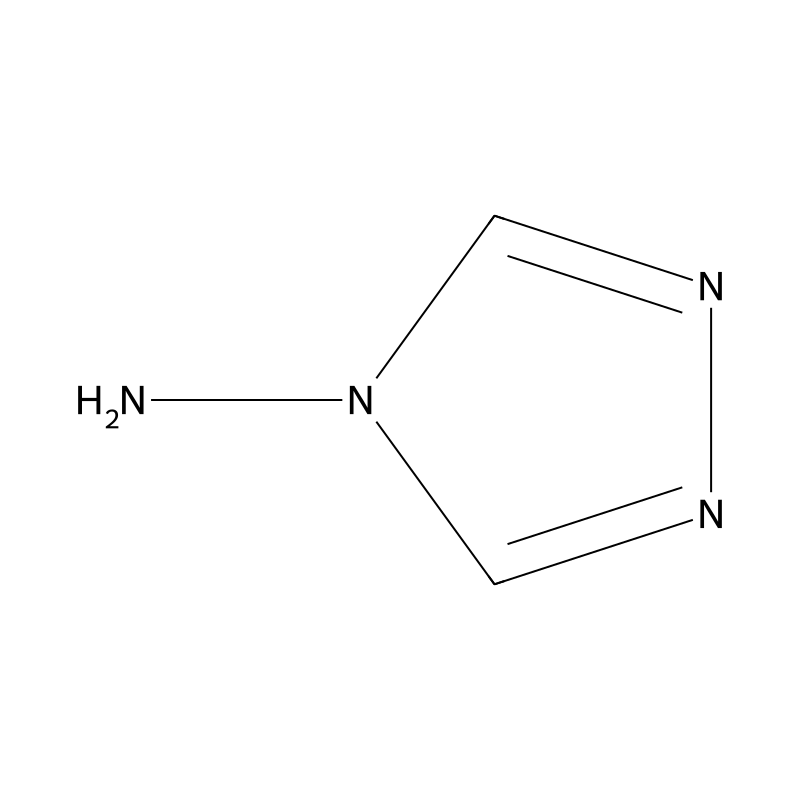

4-Amino-1,2,4-triazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Drug Discovery and Pharmaceuticals

Tyrosinase Inhibition

Industrial Applications

Summary of Application: 3- and 4-amino-1,2,4-triazoles and their derivatives have been identified for use in agriculture, medicine, high-energy substances, and gas-generating compositions .

Methods of Application: The production methods for the synthesis of these amines under laboratory conditions have been described .

Synthesis of Heterocyclic Compounds

Summary of Application: 1,2,4-Triazole-containing scaffolds, including 4-Amino-1,2,4-triazole, are used in the synthesis of heterocyclic compounds. These compounds have a significant effect on the process of discovering new structures for pharmaceutical applications .

Methods of Application: The synthesis of these compounds involves the use of 3-amino-1,2,4-triazole. Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

Results or Outcomes: The synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

Antimicrobial and Antitumoral Agents

Methods of Application: The production of these agents involves the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole .

Results or Outcomes: These agents have shown significant therapeutic effects in clinical therapy .

Agriculture and High-Energy Substances

Summary of Application: 3- and 4-amino-1,2,4-triazoles and their derivatives have been identified for use in agriculture, high-energy substances, and gas-generating compositions .

Results or Outcomes: One of the earliest areas of widespread use of 3- and 4-amino-1,2,4-triazoles is the production of plant protection products .

Multicomponent Reaction

Summary of Application: 1,2,4-Triazole-containing scaffolds, including 4-Amino-1,2,4-triazole, are used in multicomponent reactions. These reactions are a type of chemical process in which three or more reactants combine to form a product .

Materials Sciences

Summary of Application: 1,2,4-Triazoles, including 4-Amino-1,2,4-triazole, have uses in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .

4-Amino-1,2,4-triazole is a nitrogen-containing heterocyclic compound with the molecular formula C₂H₃N₅. It features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is known for its diverse chemical properties and biological activities, making it a subject of interest in various fields, including pharmaceuticals and agriculture.

The primary synthetic route for 4-amino-1,2,4-triazole involves the reaction of formic acid with hydrazine hydrate. This reaction can be performed under mild conditions and typically yields high-purity products. The general reaction can be represented as follows:

The reaction conditions can vary, with temperatures typically maintained around 75°C to 110°C during synthesis to optimize yield and purity . Additionally, modifications in the stoichiometry of reactants can influence the purity of the final product, allowing for greater than 99% purity in optimal conditions .

4-Amino-1,2,4-triazole exhibits significant biological activity, particularly as an antifungal agent. It functions by inhibiting the enzyme urease, which is essential for the survival of certain fungi and bacteria. Research has demonstrated its potential antitumor effects as well; derivatives of 4-amino-1,2,4-triazole have shown promising results in suppressing the proliferation of cancer cell lines in vitro .

Moreover, studies indicate that 4-amino-1,2,4-triazole derivatives can enhance the efficacy of other therapeutic agents when used in combination therapies .

Several methods exist for synthesizing 4-amino-1,2,4-triazole:

- Hydrazine and Formic Acid Reaction: The most common method involves reacting hydrazine hydrate with formic acid under controlled temperatures to yield high-purity 4-amino-1,2,4-triazole .

- Ion Exchange Resin Catalysis: Another method utilizes an acidic ion exchange resin to catalyze the reaction between hydrazine and formamide at elevated temperatures. This method can produce derivatives with improved crystal structures and reduced hygroscopicity .

- Schiff Base Derivation: The compound can also be synthesized through reactions involving aldehydes and 1,2,4-triazole derivatives to form Schiff base derivatives that exhibit enhanced biological activities .

The applications of 4-amino-1,2,4-triazole are extensive:

- Agriculture: It is used as a fungicide due to its ability to inhibit fungal growth.

- Pharmaceuticals: The compound serves as a precursor for various pharmaceutical agents and has been investigated for its potential in treating cancer.

- Chemical Synthesis: It acts as a building block in organic synthesis for developing new compounds with desired biological properties.

Research has focused on the interactions of 4-amino-1,2,4-triazole with various biological targets. Notably:

- Antitumor Activity: Studies have shown that its derivatives can inhibit tumor cell proliferation effectively when tested against specific cancer cell lines like A549 (lung adenocarcinoma) and Bel7402 (hepatoma) using assays such as MTT .

- Synergistic Effects: When combined with other drugs like meropenem, it has demonstrated enhanced efficacy against bacterial strains resistant to conventional treatments .

Several compounds share structural similarities with 4-amino-1,2,4-triazole. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Amino-1,2,4-triazole | Triazole | Exhibits different biological activities compared to 4-amino variant. |

| 5-Amino-1H-1,2,4-triazole | Triazole | Known for its use in agricultural applications as a fungicide. |

| 1H-1,2,4-Triazole | Triazole | Less reactive than its amino-substituted counterparts; serves primarily as a scaffold in drug design. |

| 3-Amino-5-methyl-1H-1,2,4-triazole | Methylated Triazole | Shows enhanced solubility and altered pharmacokinetics compared to 4-amino variants. |

Each of these compounds possesses unique properties that differentiate them from 4-amino-1,2,4-triazole while still belonging to the broader category of triazoles.

XLogP3

Melting Point

UNII

GHS Hazard Statements

H302 (36.96%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (59.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (59.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (58.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant